1-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol
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Overview
Description
1-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is an organic compound with a unique structure that includes a fluorine atom and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-methylacetophenone.
Reduction: Formation of 1-(2-fluoro-4-methylphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 2-Fluoro-4-methylaniline
- 1-(2-Fluoro-4-methylphenyl)ethylamine
Uniqueness
1-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the combination of a fluorine atom and a hydroxyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15FO |
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Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15FO/c1-7(2)11(13)9-5-4-8(3)6-10(9)12/h4-7,11,13H,1-3H3 |
InChI Key |
XITGXLKXGGVNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)C)O)F |
Origin of Product |
United States |
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